2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the broader class of pyrrolo[2,1-f][1,2,4]triazines, which have been investigated for various applications, including as antitumor and antiviral agents. The unique structural features of this compound contribute to its reactivity and biological properties.
The compound is classified under heterocyclic compounds, specifically as a triazine derivative. Its structure incorporates both pyrrole and triazine moieties, making it a valuable target for synthetic and biological research. The synthesis of this compound has been explored through various methods that emphasize its potential as a pharmacological agent .
The synthesis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several approaches:
The synthetic pathways often require precise control over reaction conditions such as temperature and time. For example, reactions may be conducted at elevated temperatures (150–160 °C) for several hours or even overnight to achieve satisfactory yields .
The molecular structure of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine features:
This arrangement contributes to its chemical properties and biological activities.
The molecular formula is C_7H_5Cl_2N_4. The presence of two chlorine atoms significantly influences the compound's reactivity and potential interactions with biological targets.
The compound can undergo various chemical reactions typical of triazine derivatives:
Reaction conditions often dictate the efficiency and yield of these transformations. For instance, using different solvents or catalysts can lead to variations in product formation .
The mechanism of action for compounds like 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit cytotoxic effects against cancer cell lines. For example, modifications at position 7 have been shown to enhance antitumor activity .
The applications of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine extend into various fields:
The compound is systematically named 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine according to IUPAC conventions. This name delineates:
Structural representation utilizes:
CC1=CC=C2C(Cl)=NC(Cl)=NN21
(Canonical) or ClC1=NC(Cl)=NN2C1=CC=C2C
[2] [6] RMDRVTNRJPZHBE-UHFFFAOYSA-N
[6] Table 1: Key Identifiers for 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine
Identifier Type | Value |
---|---|
IUPAC Name | 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine |
Canonical SMILES | CC1=CC=C2C(Cl)=NC(Cl)=NN21 |
InChI | InChI=1S/C7H5Cl2N3/c1-4-2-3-5-6(8)10-7(9)11-12(4)5/h2-3H,1H3 |
InChIKey | RMDRVTNRJPZHBE-UHFFFAOYSA-N |
The compound's unique CAS Registry Number 1613751-73-7 definitively identifies it in chemical databases and commercial catalogs [1] [2] [6]. This identifier is universally recognized for regulatory and procurement purposes.
Its molecular formula (C₇H₅Cl₂N₃) and molecular weight (202.04 g/mol) are consistently validated across independent sources, including:
Spectral characterization includes:
Table 2: Molecular Identity Validation
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 1613751-73-7 | [1] [6] |
Molecular Formula | C₇H₅Cl₂N₃ | [1] |
Exact Molecular Weight | 202.04 g/mol | [2] |
Purity Specification | 95%-98% (HPLC) | [1] [6] |
Pyrrolo[2,1-f][1,2,4]triazine chemistry emerged in the 1990s with foundational synthetic methodologies. Key milestones include:
A transformative application emerged in anticancer drug discovery:
Table 3: Key Milestones in Pyrrolo[2,1-f][1,2,4]triazine Derivative Development
Year | Advancement | Significance |
---|---|---|
1996 | Phosgeniminium salt-mediated cyclization | First reliable synthesis of core tricyclic system |
2004 | Formamide cyclization of N-aminopyrroles | High-yield route to 4-oxo pharmacophores |
2018 | Dual c-Met/VEGFR-2 inhibitors (e.g., 27a) | Validated antitumor efficacy (IC₅₀ = 2.3 nM) |
2020 | Incorporation into COVID-19 therapeutics | Explored for RNA polymerase inhibition |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: